molecular formula C8H10ClNO B1600718 4-Chloro-5-methoxy-2-methylaniline CAS No. 62492-42-6

4-Chloro-5-methoxy-2-methylaniline

Cat. No.: B1600718
CAS No.: 62492-42-6
M. Wt: 171.62 g/mol
InChI Key: JABOOSPOIFZIGG-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-methylaniline is an organic compound with the molecular formula C8H10ClNO. It is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-5-methoxy-2-methylaniline can be synthesized through several methods, including the following:

  • Nitration and Reduction: Starting with aniline, the compound can undergo nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.

  • Halogenation and Methylation: Aniline can be halogenated to introduce a chlorine atom, followed by methylation to add a methyl group.

  • Direct Substitution: Direct substitution reactions can be employed to introduce the chlorine and methoxy groups onto the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-2-methylaniline undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of 4-chloro-5-methoxy-2-methylbenzaldehyde.

  • Reduction: Formation of 4-chloro-5-methoxy-2-methylbenzylamine.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-5-methoxy-2-methylaniline is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Chloro-5-methoxy-2-methylaniline is similar to other chlorinated anilines, such as 4-chloroaniline and 2-chloroaniline. its unique combination of substituents (chloro, methoxy, and methyl) gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 4-Chloroaniline

  • 2-Chloroaniline

  • 4-Methoxyaniline

  • 2-Methylaniline

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Properties

IUPAC Name

4-chloro-5-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABOOSPOIFZIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50489543
Record name 4-Chloro-5-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62492-42-6
Record name 4-Chloro-5-methoxy-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62492-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of N-(4-chloro-5-methoxy-2-methylphenyl)-2,2,2-trifluoroacetamide (7.02 g) in ethanol (50 mL) was added 2 mol/L aqueous sodium hydroxide solution at room temperature, and the mixture was stirred at external temperature of 80° C. for 30 minutes. The reaction mixture was left to be cooled and concentrated under reduced pressure. To the residue was added water, and the mixture was stirred for 1 hour. The precipitate was collected by filtration, washed with water, and then dried under reduced pressure to obtain the title compound (4.15 g). 1H-NMR (CDCl3) δ ppm: 2.08 (3H, s), 3.40-3.82 (2H, br), 3.83 (3H, s), 6.29 (1H, s), 6.99-7.04 (1H, m).
Name
N-(4-chloro-5-methoxy-2-methylphenyl)-2,2,2-trifluoroacetamide
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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